molecular formula C11H12N4O2 B1393585 2-Oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide CAS No. 1160264-08-3

2-Oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide

Cat. No. B1393585
M. Wt: 232.24 g/mol
InChI Key: LXIGTIWGYGDBGM-UHFFFAOYSA-N
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Description

“2-Oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide” is a compound that belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . These compounds exhibit a wide spectrum of biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The dihydropyrimidine ring in these compounds adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds have been studied. For example, a series of novel triazole-pyrimidine-based compounds were synthesized, and their neuroprotective and anti-neuroinflammatory activity was evaluated .


Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It has a molecular formula of C14H16N2O3 and a molecular weight of 260.29 .

Scientific Research Applications

Synthesis and Biological Potential

  • Synthesis and Biological Diversity : This compound is known for its role in the chemotherapy of AIDS. The synthesis involves coupling pyrimidine frameworks with hydrazide-hydrazones to develop therapeutic candidates. This approach is significant in drug design due to the biological diversity of these moieties (Ajani et al., 2019).
  • Antimicrobial Activity : Arylazopyrazole pyrimidine derivatives, including those of the tetrahydropyrimidine class, have been evaluated for antimicrobial activity against various bacteria and fungi (Sarvaiya et al., 2019).

Applications in Medicinal Chemistry

  • Antibacterial Agents : Novel derivatives of 2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide have shown significant antibacterial activity against both gram-positive and gram-negative bacterial strains (Bhoi et al., 2015).
  • Potential in Antitubercular Therapy : Dihydropyrimidine derivatives have been investigated as potential antitubercular agents, with some showing promising activity against Mycobacterium tuberculosis (Desai et al., 2016); (Trivedi et al., 2010).

Chemotherapeutic Research

  • HIV Integrase Strand Transfer Inhibitors : Research has explored the synthesis of tetrahydropyrimidine derivatives as HIV integrase strand transfer inhibitors, which is a critical step in HIV infection (Wadhwa et al., 2020).

Chemical Synthesis and Characterization

  • Molecular Structure and Conformation : Studies have been conducted on the molecular structure and conformational analysis of tetrahydropyrimidine derivatives, providing insights into their stereochemistry and potential applications (Memarian et al., 2013).
  • Green Chemistry Approaches : Advances in green chemistry have led to the development of environmentally friendly synthesis methods for these compounds, enhancing their applicability in sustainable practices (Gavrilović et al., 2018).

Safety And Hazards

The compound may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .

properties

IUPAC Name

2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c12-15-10(16)8-6-13-11(17)14-9(8)7-4-2-1-3-5-7/h1-6,9H,12H2,(H,15,16)(H2,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIGTIWGYGDBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=CNC(=O)N2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide
Reactant of Route 2
2-Oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide
Reactant of Route 3
2-Oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide
Reactant of Route 4
2-Oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide
Reactant of Route 5
2-Oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide
Reactant of Route 6
2-Oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide

Citations

For This Compound
27
Citations
MN Bhoi, MA Borad, EA Pithawala… - … Letters of Chemistry …, 2015 - researchgate.net
Some novel N'-(7-chloroquinolin-4-yl)-6-methyl-2-oxo-4-phenyl-1, 2, 3, 4-tetrahydropyrimidine-5-carbohydrazide derivatives were synthesized via three step reactions by convectional …
Number of citations: 8 www.researchgate.net
M Verma, PK Verma - medicine, 2022 - researchgate.net
The synthesis of a novel family of pyrimidine derivatives has been completed. Infrared–infrared (IR) and proton nuclear magnetic resonance (1H NMR) spectrum data were used to …
Number of citations: 1 www.researchgate.net
CC Danta, SB Sahu, TR Swain - Current Bioactive …, 2017 - ingentaconnect.com
Background: Convulsion is a central neurological disorder and it occurs due to excess firing of the neurons. Globally, the number of patients suffering by convulsion is increasing day by …
Number of citations: 3 www.ingentaconnect.com
P Shah, RI Patel, PJ Vyas - 2019 - academia.edu
The Pyrimidone derivatives say, N'-arylidine-6-methyl-2-oxo-4-phenyl-1, 2, 3, 4-tetrahydropyrimidonecarbohydrazides (2a-e) were synthesized by condensation of Benzaldehyde …
Number of citations: 0 www.academia.edu
PB Jadhav, SB Jadhav, M Zehravi, MS Mubarak… - Molecules, 2022 - mdpi.com
Dipeptidyl peptidase-4 (DPP-IV) inhibitors are known as safe and well-tolerated antidiabetic medicine. Therefore, the aim of the present work was to synthesize some carbohydrazide …
Number of citations: 3 www.mdpi.com
MS Bhosale, K Sarvanan… - Research Journal of …, 2021 - indianjournals.com
This review covers up synthesis, characterization and Pharmacological activities of various derivatives of 1,2,3,4-Tetrahydropyrimidine-2-one, including recent mechanistic advances, …
Number of citations: 4 www.indianjournals.com
SK Gupta, RK Mitra, M Yadav, O Dagdag, A Berisha… - Scientific Reports, 2023 - nature.com
Anticorrosion and adsorption behaviour of synthesized carbohydrazide Schiff bases, namely (Z)-N′-(4-hydroxy-3-methoxybenzylidene)-6-methyl-2-oxo-4-phenyl-1,2,3,4-…
Number of citations: 7 www.nature.com
G Sathya Pooja - 2021 - repository-tnmgrmu.ac.in
The present work was focused on the Synthesis, Computational studies and Biological evaluation of Pyrimidine linked Coumarin derivatives for in vitro anti-breast cancer activity. 7.1. …
Number of citations: 1 repository-tnmgrmu.ac.in
NC Desai, HV Vaghani, KM Rajpara, VV Joshi… - Medicinal Chemistry …, 2014 - Springer
This report describes the novel approach for the synthesis and exploration of hybrid molecules containing pyrimidine-based imidazole scaffolds as potent antimicrobial agents. The …
Number of citations: 11 link.springer.com
KP Beena, A Rajasekaran, PK Manna… - Journal of Chemical …, 2017 - researchgate.net
Dihydropyrimidinone nucleus is an important pharmacophore in medicinal chemistry. The synthesis of dihydropyrimidinone derivatives remains a main focus of modern drug discovery. …
Number of citations: 0 www.researchgate.net

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